

Technical Guide: N(alpha)-acetylglycyllysyl methyl ester

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Compound of Interest

Compound Name: *N(alpha)-acetylglycyllysyl methyl ester*

Cat. No.: *B1665074*

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CAS Number: 10236-44-9

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N(alpha)-acetylglycyllysyl methyl ester**, a dipeptide derivative used as a model compound in biomedical research, particularly in the study of protein modifications by products of lipid peroxidation.

Physicochemical Data

The following table summarizes the key quantitative data for **N(alpha)-acetylglycyllysyl methyl ester**.

Property	Value	Source
CAS Number	10236-44-9	Internal Search
Molecular Formula	C ₁₁ H ₂₁ N ₃ O ₄	Internal Search
Molecular Weight	259.30 g/mol	Internal Search
IUPAC Name	methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate	Internal Search

Experimental Protocols

Application as a Model for Covalent Protein Modification by 2-Alkenals

N(alpha)-acetylglycyllysyl methyl ester serves as a crucial model peptide for investigating the covalent modification of proteins by reactive carbonyl species, such as 2-alkenals, which are generated during lipid peroxidation. The epsilon-amino group of the lysine residue in the peptide mimics the reactive sites in proteins that are susceptible to adduction by these aldehydes.

Objective: To characterize the reaction products of **N(alpha)-acetylglycyllysyl methyl ester** with 2-hexenal, a representative 2-alkenal.

Methodology:

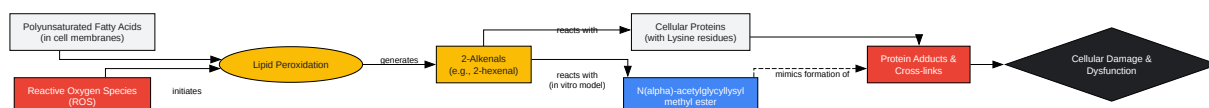
- Reaction Incubation: **N(alpha)-acetylglycyllysyl methyl ester** is incubated with 2-hexenal in a suitable buffer system that mimics physiological conditions. The reaction progress can be monitored over time.
- Product Characterization: The resulting reaction products are analyzed using a combination of high-resolution analytical techniques:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the adducts formed.

- Mass Spectrometry (MS): Used to determine the molecular weights of the reaction products and to elucidate their fragmentation patterns, confirming the covalent modifications.
- Kinetic Analysis: The kinetics of the reaction can be studied by continuously infusing the reaction mixture into an electrospray ionization mass spectrometer to monitor the formation of products over time.

This experimental approach has been instrumental in demonstrating the formation of pyridinium-type adducts, offering an alternative mechanism for the formation of stable protein cross-links induced by lipid peroxidation products.[1]

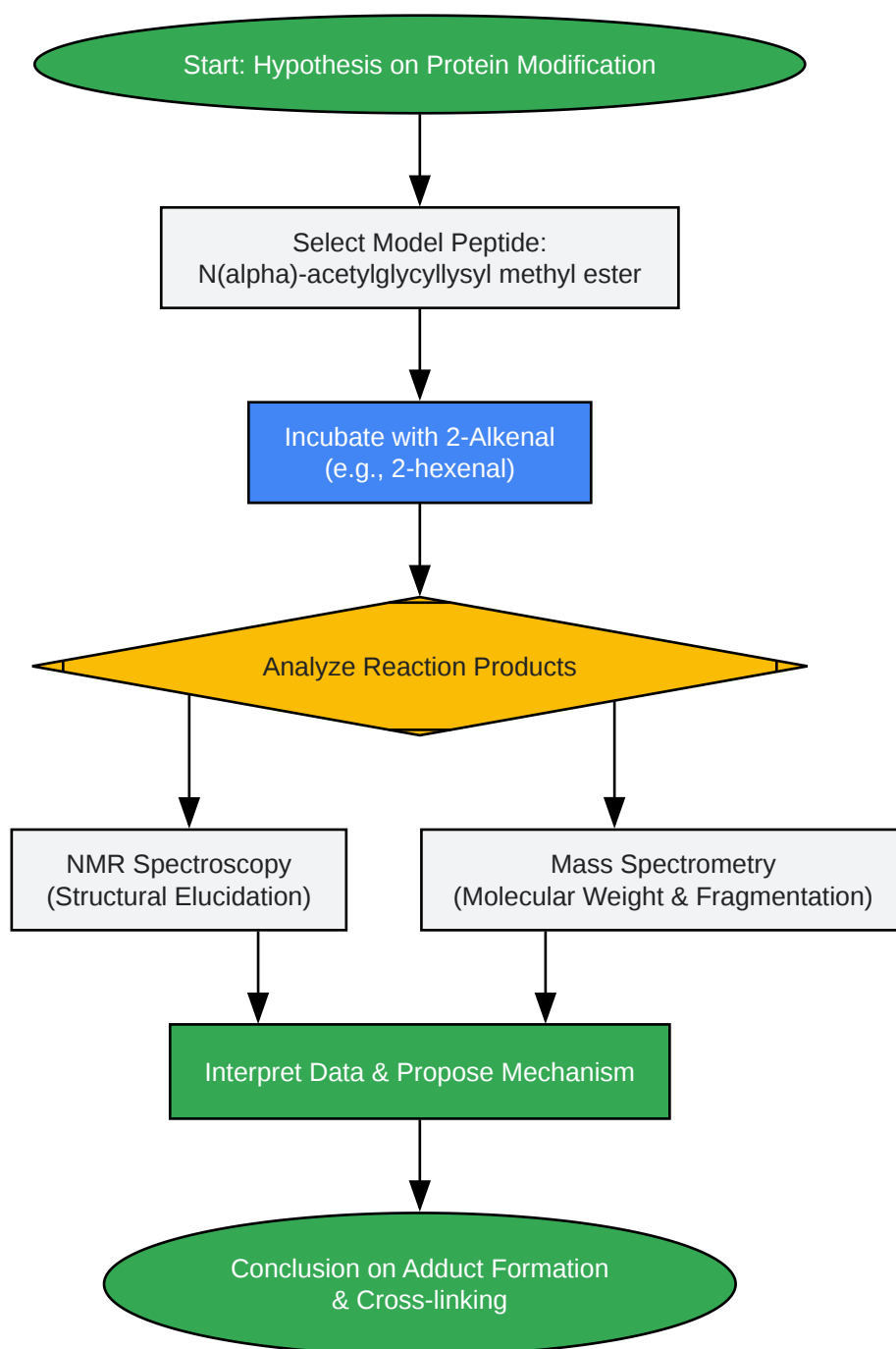
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of lipid peroxidation-mediated protein modification and a general experimental workflow for studying these interactions using **N(alpha)-acetylglycyllysyl methyl ester**.



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Caption: Lipid Peroxidation and Protein Adduction Pathway.



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Caption: Experimental Workflow for Studying Peptide-Aldehyde Reactions.

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References

- 1. Reaction of N-acetylglycyllysine methyl ester with 2-alkenals: an alternative model for covalent modification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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